![molecular formula C14H9Cl2NOS B2681424 2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole CAS No. 339105-19-0](/img/structure/B2681424.png)

2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

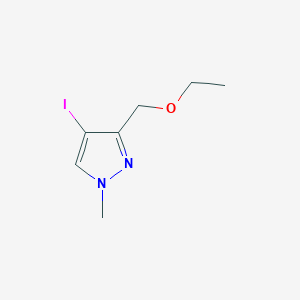

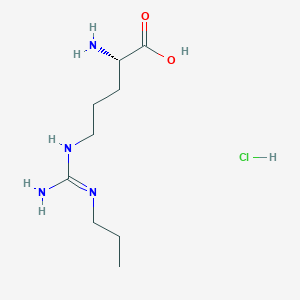

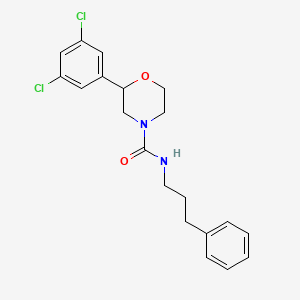

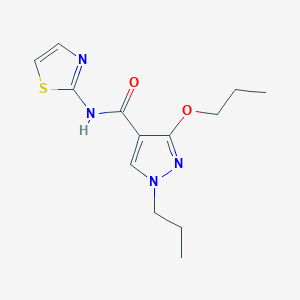

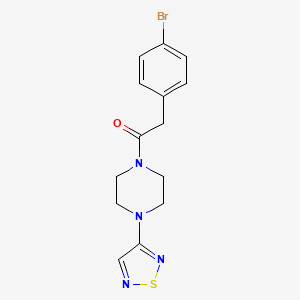

“2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole” is a chemical compound with the molecular formula C14H9Cl2NOS . It is used as an intermediate in the synthesis of certain insecticides .

Molecular Structure Analysis

The molecular structure of “2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole” consists of 14 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The average mass of the molecule is 310.198 Da, and the monoisotopic mass is 308.978180 Da .Physical And Chemical Properties Analysis

This compound is a needle-shaped crystal at room temperature and is insoluble in water. It is soluble in dichloromethane, chloroform, and carbon tetrachloride . The melting point is 30°C, and the boiling point is 108-110°C at 2.4kPa .Scientific Research Applications

Inhibition of 5-Lipoxygenase

- 5-Lipoxygenase Inhibitors : Research has shown that derivatives of this compound, such as methoxytetrahydropyrans and methoxyalkylthiazoles, are potent inhibitors of 5-lipoxygenase (5-LPO). These inhibitors have been shown to effectively reduce leukotriene synthesis in various biological systems, indicating potential therapeutic applications in conditions where leukotrienes play a role, such as inflammation (Crawley et al., 1992; Bird et al., 1991).

Fungicidal Activity

- Fungicidal Potential : Certain derivatives of 2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole have been explored for their fungicidal activities. Studies have indicated promising activity against rice sheath blight, a major disease affecting rice crops in China (Chen, Li, & Han, 2000).

Corrosion Inhibition

- Corrosion Inhibition : Research indicates that compounds derived from this chemical class, such as quinoxaline derivatives, are effective as corrosion inhibitors for mild steel in acidic mediums. These findings have implications for the protection of industrial materials (Saraswat & Yadav, 2020).

Antibacterial Applications

- Antibacterial Properties : Various derivatives have been synthesized and tested for their antibacterial activities. For example, some 1,3,4-oxadiazole thioether derivatives containing related moieties have shown effective antibacterial activities against specific bacterial strains, suggesting potential for the development of new antibiotics (Song et al., 2017).

Anticancer Research

- Anticancer Research : Certain derivatives have been evaluated for their anticancer activities. For example, some newly synthesized compounds containing the thiazole moiety have shown promise as potent anticancer agents in vitro (Gomha et al., 2017).

Applications in Dyeing

- Dyeing Performance : Derivatives like N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine have been developed and characterized for their dyeing performance on fabrics, indicating their utility in the textile industry (Malik et al., 2018).

properties

IUPAC Name |

2-chloro-5-[(4-chloronaphthalen-1-yl)oxymethyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2NOS/c15-12-5-6-13(11-4-2-1-3-10(11)12)18-8-9-7-17-14(16)19-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXJMJJQSUIGQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)OCC3=CN=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-{[(4-chloro-1-naphthyl)oxy]methyl}-1,3-thiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(thiophen-3-yl)phenyl]methyl}adamantane-1-carboxamide](/img/structure/B2681341.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2681346.png)

![1,3-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2681348.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(2-fluoro-4-nitrophenyl)piperazine](/img/structure/B2681352.png)

![2-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2681355.png)

![N-(4-ethylphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2681356.png)

![N-(4-fluorophenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2681360.png)

![2-[(3-Chloro-2-fluorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B2681363.png)